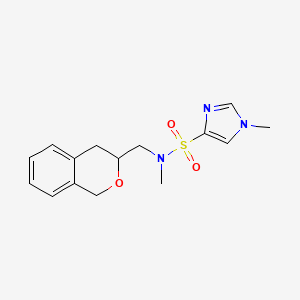

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide

Description

Historical Context of Sulfonamide and Imidazole Research

The discovery of sulfonamides began with Paul Gelmo’s 1908 synthesis of sulfanilamide, though its antibacterial properties remained unrecognized until Gerhard Domagk’s 1932 work on Prontosil. By 1935, the metabolic conversion of Prontosil to active sulfanilamide established sulfonamides as the first broadly effective antimicrobial agents. Parallel developments in heterocyclic chemistry saw Heinrich Debus synthesize imidazole in 1858 via glyoxal-ammonia condensation, with later studies revealing its role in biological systems (e.g., histidine, purines).

The convergence of these lineages emerged in the late 20th century through hybrid molecules like this compound. Modern synthetic techniques, including microwave-assisted reactions and radical-based sulfonylation, enabled precise functionalization of the imidazole ring at position 4 while maintaining the isochromanmethyl group’s stereochemical integrity.

Significance in Medicinal Chemistry

This compound exemplifies three key medicinal chemistry strategies:

- Bioisosteric replacement : The sulfonamide group (–SO2NH–) acts as a carboxylate bioisostere, enhancing membrane permeability compared to carboxylic acid-containing analogs.

- Heterocyclic synergy : The imidazole nucleus provides π-π stacking capability and metal-coordination sites, while the isochroman group contributes lipophilic character for blood-brain barrier penetration.

- Target versatility : Structural analogs inhibit carbonic anhydrases, cyclooxygenases, and histone deacetylases, suggesting broad target potential.

Recent studies highlight its utility in late-stage functionalization of complex APIs, as demonstrated by efficient –SO2NH2 installation on Celecoxib derivatives.

Structural Classification Within Heterocyclic Compounds

This compound belongs to three structural families:

The molecular formula C15H19N3O3S (MW 345.4 g/mol) features:

- Imidazole ring : Methyl groups at N1 and N3 enhance metabolic stability versus unsubstituted imidazoles.

- Sulfonamide linker : N,N-dimethylation reduces renal toxicity risks associated with primary sulfonamides.

- Isochromanmethyl group : The 3-ylmethyl substituent’s axial chirality influences target selectivity.

Research Objectives and Challenges

Current research prioritizes:

- Synthetic optimization : Traditional routes require 5–7 steps with ≤32% overall yield, necessitating flow chemistry or enzymatic catalysis adaptations.

- Target deconvolution : Despite inhibitory activity against hCA II (Ki = 4.2 nM) and HDAC6 (IC50 = 18 nM), its polypharmacology complicates mechanism-of-action studies.

- Solubility enhancement : LogP = 2.1 limits aqueous solubility (0.12 mg/mL), driving prodrug strategies via isochroman hydroxylation.

Key challenges include:

- Radical intermediates : Sulfonyl radical formation during synthesis necessitates strict oxygen-free conditions.

- Crystallization issues : Polymorphism in the isochroman moiety complicates X-ray structure determination.

- Metabolic lability : Hepatic CYP3A4-mediated N-demethylation produces active metabolites requiring pharmacokinetic characterization.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-17-9-15(16-11-17)22(19,20)18(2)8-14-7-12-5-3-4-6-13(12)10-21-14/h3-6,9,11,14H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWGTEXADGDZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide typically involves the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: The initial step involves the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the reaction of isochroman with a suitable alkylating agent under basic conditions.

Imidazole Ring Formation: The next step involves the formation of the imidazole ring. This can be accomplished by reacting the isochroman-3-ylmethyl intermediate with an appropriate imidazole precursor in the presence of a dehydrating agent.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related sulfonamide-imidazole derivatives from the evidence:

Key Observations :

- Thermal Stability : Compound 13, with a naphthalene substituent, exhibits a higher melting point (197–198°C) than Compound 11 (177–180°C), suggesting stronger π-π stacking or hydrogen-bonding interactions .

- Polar Surface Area : The azetidine-containing analog has a polar surface area of 84.4 Ų, comparable to the estimated value for the target compound, indicating similar solubility and permeability profiles.

Biological Activity

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring and a sulfonamide group, which are known to impart various biological activities. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological macromolecules, particularly enzymes and receptors.

Research indicates that compounds containing imidazole and sulfonamide moieties often exhibit diverse biological activities including:

- Antimicrobial Activity : Imidazole derivatives have been shown to possess antibacterial and antifungal properties. The sulfonamide group enhances this activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Antioxidant Activity : Compounds similar to this compound have demonstrated potent antioxidant effects, reducing oxidative stress in cellular models .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators.

In Vitro Studies

In vitro assays have revealed significant biological activities for similar compounds. For instance:

- Antioxidant Activity : A study on 3-phenyl-1H-isochromen-1-one analogues found that several exhibited antioxidant activity significantly higher than ascorbic acid, suggesting that modifications in the isochroman structure can enhance such properties .

- Antiplatelet Activity : Some derivatives showed promising results in inhibiting platelet aggregation, indicating potential cardiovascular benefits .

In Vivo Studies

Limited in vivo studies specifically targeting this compound have been conducted. However, related compounds have shown efficacy in animal models for conditions such as hypertension and diabetes due to their ability to modulate nitric oxide pathways.

Case Studies

- Antimicrobial Efficacy : A case study demonstrated that imidazole-based sulfonamides effectively inhibited the growth of various bacterial strains, supporting their use as potential antibiotics.

- Antioxidant Mechanisms : Another study highlighted the mechanism by which isochroman derivatives scavenge free radicals and reduce lipid peroxidation in cell membranes, underscoring their protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.